7-Dodecanoyl-4-hydroxy-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Dodecanoyl-4-hydroxy-2H-1-benzopyran-2-one is a synthetic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities, including anticoagulant, antibacterial, and insecticidal properties . The structure of this compound includes a benzopyran core with a dodecanoyl group at the 7th position and a hydroxyl group at the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Dodecanoyl-4-hydroxy-2H-1-benzopyran-2-one typically involves the acylation of 4-hydroxy-2H-1-benzopyran-2-one with dodecanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-Dodecanoyl-4-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various halogenating agents or nucleophiles in organic solvents.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
7-Dodecanoyl-4-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Dodecanoyl-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways:
Anticoagulant Activity: Inhibits the synthesis of vitamin K-dependent clotting factors, thereby preventing blood clot formation.
Insecticidal Activity: Disrupts the normal functioning of the insect nervous system, leading to paralysis and death.
Antibacterial Activity: Interferes with bacterial cell wall synthesis, resulting in cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
7-Dodecanoyl-4-hydroxy-2H-1-benzopyran-2-one can be compared with other benzopyran derivatives such as:
4-Hydroxy-2H-1-benzopyran-2-one: Lacks the dodecanoyl group, making it less hydrophobic and less biologically active.
7-Hydroxy-2H-1-benzopyran-2-one: Lacks the dodecanoyl group and has different biological activities.
7-Dodecanoyl-2H-1-benzopyran-2-one: Lacks the hydroxyl group at the 4th position, affecting its reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
88331-60-6 |
---|---|
Molekularformel |
C21H28O4 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
7-dodecanoyl-4-hydroxychromen-2-one |
InChI |
InChI=1S/C21H28O4/c1-2-3-4-5-6-7-8-9-10-11-18(22)16-12-13-17-19(23)15-21(24)25-20(17)14-16/h12-15,23H,2-11H2,1H3 |
InChI-Schlüssel |
OXYAAFQFZPTJOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C(=CC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.